molecular formula C13H11FS B7837865 (4'-Fluorobiphenyl-3-yl)(methyl)sulfane CAS No. 748817-99-4

(4'-Fluorobiphenyl-3-yl)(methyl)sulfane

Cat. No.: B7837865
CAS No.: 748817-99-4
M. Wt: 218.29 g/mol
InChI Key: DFJIDXPKQCOLEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4’-Fluorobiphenyl-3-yl)(methyl)sulfane involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process .

Industrial Production Methods

Industrial production of (4’-Fluorobiphenyl-3-yl)(methyl)sulfane may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4’-Fluorobiphenyl-3-yl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4’-Fluorobiphenyl-3-yl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Fluorobiphenyl-3-yl)(methyl)sulfane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Fluorobiphenyl-3-yl)(methyl)sulfane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

1-fluoro-4-(3-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJIDXPKQCOLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284776
Record name 4′-Fluoro-3-(methylthio)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748817-99-4
Record name 4′-Fluoro-3-(methylthio)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748817-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Fluoro-3-(methylthio)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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